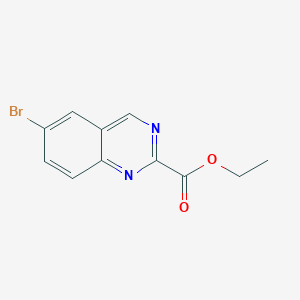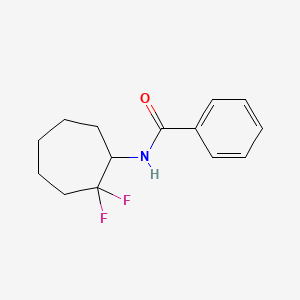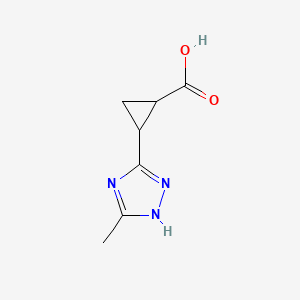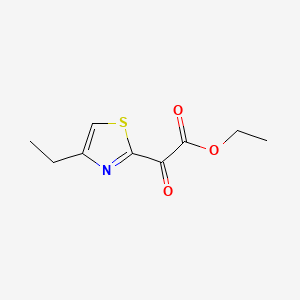
(1s,3r)-3-Pentylcyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s,3r)-3-Pentylcyclobutan-1-ol is a chiral cyclobutanol derivative with the molecular formula C9H18O It is characterized by a cyclobutane ring substituted with a pentyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3r)-3-Pentylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclobutanone derivatives, which undergo nucleophilic addition reactions with pentyl Grignard reagents. The reaction is carried out in an inert atmosphere, often using solvents like diethyl ether or tetrahydrofuran, and requires careful temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as distillation or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(1s,3r)-3-Pentylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of pentylcyclobutanone.
Reduction: Formation of pentylcyclobutane.
Substitution: Formation of halogenated cyclobutane derivatives.
Aplicaciones Científicas De Investigación
(1s,3r)-3-Pentylcyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which (1s,3r)-3-Pentylcyclobutan-1-ol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. Additionally, the cyclobutane ring’s rigidity can affect the compound’s overall conformation and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(1s,3r)-3-Pentylcyclobutan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
(1s,3r)-3-Pentylcyclobutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
(1s,3r)-3-Pentylcyclobutan-1-amine: Contains an amine group, leading to different chemical and biological properties.
Uniqueness
(1s,3r)-3-Pentylcyclobutan-1-ol is unique due to its specific stereochemistry and the presence of both a cyclobutane ring and a hydroxyl group
Propiedades
Fórmula molecular |
C9H18O |
|---|---|
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
3-pentylcyclobutan-1-ol |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-8-6-9(10)7-8/h8-10H,2-7H2,1H3 |
Clave InChI |
XRAZNNXBNLGJSW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CC(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B13568225.png)







![2-[1-(1,2-Oxazol-3-yl)cyclobutyl]aceticacid](/img/structure/B13568267.png)

